BenchChemオンラインストアへようこそ!

Glutarimide, 3-methyl-3-propyl-

CNS pharmacology partial agonist glutarimide homologous series

Glutarimide, 3-methyl-3-propyl- (CAS 2706-48-1), systematically named 4-methyl-4-propylpiperidine-2,6-dione, is a C3,C3-disubstituted glutarimide derivative belonging to the β,β-dialkylglutarimide homologous series. This compound carries the NSC identifier NSC 39830, indicating historical evaluation in National Cancer Institute screening programs.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 2706-48-1
Cat. No. B8736171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutarimide, 3-methyl-3-propyl-
CAS2706-48-1
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCCC1(CC(=O)NC(=O)C1)C
InChIInChI=1S/C9H15NO2/c1-3-4-9(2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12)
InChIKeyIPSWEUKEYVAAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutarimide, 3-methyl-3-propyl- (CAS 2706-48-1): A β,β-Dialkylglutarimide Partial Agonist with Dual CNS Stimulant–Depressant Action


Glutarimide, 3-methyl-3-propyl- (CAS 2706-48-1), systematically named 4-methyl-4-propylpiperidine-2,6-dione, is a C3,C3-disubstituted glutarimide derivative belonging to the β,β-dialkylglutarimide homologous series. This compound carries the NSC identifier NSC 39830, indicating historical evaluation in National Cancer Institute screening programs. It is distinguished from its nearest homologues by a dual stimulant–depressant (partial agonist) central nervous system (CNS) pharmacological profile, demonstrated through quantitative in vivo mouse titration studies and corroborated in isolated atrial preparations [1] [2].

Why In-Class Glutarimide Homologues Cannot Substitute for 3-Methyl-3-propylglutarimide (CAS 2706-48-1)


Within the β,β-dialkylglutarimide series, the progressive addition of a single methylene group to the C3-alkyl substituent produces a qualitative shift in CNS pharmacological action: the C3-ethyl homologue (bemegride, CAS 64-65-3) acts as a pure agonist (stimulant/convulsant), the C3-propyl homologue as a partial agonist (dual stimulant–depressant), and the C3-butyl and C3-amyl homologues as pure antagonists (depressants/hypnotics) [1]. Consequently, procurement of a generic 'glutarimide derivative' without specification of the exact C3-alkyl chain length carries the risk of obtaining a compound with a fundamentally different, even opposite, biological action. A researcher ordering 'a methyl-alkyl glutarimide' could unknowingly receive a pure convulsant, a partial agonist, or a pure hypnotic, each with incompatible experimental outcomes.

Quantitative Differentiation Evidence for Glutarimide, 3-methyl-3-propyl- (CAS 2706-48-1) vs. Closest Homologues


Qualitative Pharmacological Switch: Partial Agonism of 3-Methyl-3-propylglutarimide vs. Pure Agonism of Bemegride

In quantitative in vivo mouse titrations against pentobarbitone sodium, 3-methyl-3-propylglutarimide exhibits a biphasic dose–response curve characteristic of a partial agonist: initial analeptic (stimulant) activity at lower doses transitions to potentiation of hypnosis at higher doses. In contrast, bemegride (3-ethyl-3-methylglutarimide) shows only monophasic analeptic/convulsant activity across its entire effective dose range, and the n-butyl and n-amyl homologues show only monophasic depressant activity [1]. This qualitative pharmacological distinction is defined by the sign inversion of the regression line slope in the titration curve—a feature unique to the n-propyl homologue within the series.

CNS pharmacology partial agonist glutarimide homologous series drug-receptor theory

Two-Fold Lower Convulsant Potency of 3-Methyl-3-propylglutarimide Relative to Bemegride

The median convulsant dose (CD50) of 3-methyl-3-propylglutarimide is 227.8 µM/kg (95% confidence limits: 227.1–228.5 µM/kg), compared to 126.8 µM/kg (123.0–137.6 µM/kg) for bemegride, representing an approximately 1.8-fold difference in convulsant potency [1]. This potency difference is attributed to a lower dissociation rate constant (k₂) of the n-propyl drug–site complex, consistent with its classification as a partial agonist [1]. The relative analeptic potency, calculated from the slopes of the lower regression lines in pentobarbitone titration curves, similarly shows bemegride to be approximately twice as potent as its n-propyl homologue.

convulsant potency CD50 structure-activity relationship glutarimide

Concentration-Dependent Biphasic Inotropy in Guinea-Pig Isolated Atrium Distinguishes 3-Methyl-3-propylglutarimide from Monophasic Stimulants and Depressants

In the ³H-noradrenaline pretreated, spontaneously beating guinea-pig isolated atrium preparation, 3-methyl-3-n-propylglutarimide produces a concentration-dependent biphasic inotropic response: low concentrations increase the force of atrial contraction while higher concentrations decrease it [1]. Pure stimulant drugs in the same study, including bemegride, pentylenetetrazol, and picrotoxin, produce only positive inotropic responses across all tested concentrations. Pure depressant drugs, including the n-butyl and n-amyl glutarimide homologues, pentobarbitone, and hydroxydione, produce only negative inotropic responses [1]. This biphasic profile provides a peripheral tissue correlate of the dual central action observed in vivo.

isolated atrium inotropic response dual action CNS drug model

Dose-Dependent Self-Antagonism and Cross-Antagonism of Convulsant Action: A Unique Signature of 3-Methyl-3-propylglutarimide

A defining feature of the partial agonist profile of 3-methyl-3-propylglutarimide is its ability to antagonize its own convulsant effect at higher doses—a property absent in the pure agonist bemegride. At 500–600 µM/kg, the n-propyl homologue produces lethal convulsions with maximal hind-leg extensor tonus in mice; however, at approximately five times this dosage (~2,500–3,000 µM/kg), it causes loss of righting reflex and sleep without convulsive signs [1]. Furthermore, at a sub-hypnotic dose of 1,800 µM/kg, it eliminates maximal hind-leg extensor tonus produced by a 100% effective dose of bemegride (290 µM/kg) or pentylenetetrazol (800 µM/kg). Conversely, at a low dose of 114 µM/kg (0.5 × CD50), it potentiates bemegride convulsions, lowering the CD50 of bemegride from 126.8 to 63.2 µM/kg (62.7–63.7, P=0.05) [1]. Bemegride, by comparison, shows continued analeptic activity over a 117-fold dosage range without self-antagonism [1].

self-antagonism anticonvulsant partial agonist dose-response duality

Intermediate Air–Solution Surface Activity of 3-Methyl-3-propylglutarimide Correlates with Its Dual CNS Pharmacological Profile

Air–solution surface tension isotherm measurements reveal that 3-methyl-3-n-propylglutarimide exhibits intermediate surface activity between pure CNS stimulants and pure CNS depressants [1]. Stimulant drugs (bemegride, diethadione, pentylenetetrazol, picrotoxin, β-spirocyclopentaneglutarimide) tend to populate the aqueous bulk phase (low surface activity), whereas depressant drugs (amylobarbitone, hydroxydione, β-methyl-β-n-amylglutarimide, β-methyl-β-n-butylglutarimide, pentobarbitone, trimethadione) tend to accumulate at the air–solution interface (high surface activity) [1]. The dual-action compound 3-methyl-3-n-propylglutarimide, along with Dilantin and sodium 5-ethyl-5-(1,3-dimethylbutyl)barbiturate, occupies an intermediate position, with its surface activity more closely related to its depressant component of action [1].

surface activity membrane phase distribution drug action hypothesis physicochemical property

Best-Fit Research Application Scenarios for 3-Methyl-3-propylglutarimide (CAS 2706-48-1) Based on Verified Differentiation Evidence


CNS Partial Agonism Mechanistic Studies at Common Stimulant–Depressant Sites

Investigators studying the theoretical continuum between CNS convulsion and hypnosis can employ 3-methyl-3-propylglutarimide as a characterized partial agonist probe. Its biphasic titration curve against pentobarbitone sodium—showing analeptic activity at low doses and hypnosis potentiation at high doses—provides a quantitative framework for estimating drug–site complex association and dissociation rate constants (k₁ and k₂) using computational fitting of hyperbolic binding models [1]. The compound's unique self-antagonism profile (convulsant at ~500–600 µM/kg, hypnotic at ~2,500–3,000 µM/kg) allows within-compound comparison of stimulant and depressant efficacy at common central sites without the confounding variable of different chemical scaffolds [1].

Structure–Activity Relationship (SAR) Reference Standard in β,β-Dialkylglutarimide Homologous Series

For medicinal chemistry programs exploring alkyl chain length effects on CNS pharmacology within the glutarimide scaffold, 3-methyl-3-propylglutarimide serves as the essential 'mid-series' reference compound. Positioned structurally between the pure agonist bemegride (C3-ethyl) and the pure antagonists (C3-butyl, C3-amyl), it defines the precise chain length at which partial agonism emerges. Quantitative CD50 (227.8 µM/kg) and HD50 (676 µM/kg) values enable calculation of therapeutic indices and structure–potency relationships that cannot be interpolated from the flanking homologues alone [1].

Isolated Atrial Preparation Calibration for Dual-Action CNS Drug Screening

Laboratories using the ³H-noradrenaline pretreated guinea-pig isolated atrium as a surrogate model for acute CNS drug action can use 3-methyl-3-propylglutarimide as a validated biphasic reference standard to calibrate assay sensitivity. Its characteristic low-concentration positive inotropy and high-concentration negative inotropy serve as a positive control for detecting dual stimulant–depressant activity in novel test compounds, a response pattern that pure stimulants (bemegride) and pure depressants (pentobarbitone, n-butylglutarimide) cannot produce [2]. Good correspondence between atrial inotropic responses and mouse CNS behavioral endpoints has been demonstrated for this compound class [2].

Physicochemical Profiling of Drugs at the Stimulant–Depressant Interface

Researchers investigating the membrane phase distribution hypothesis of drug action can utilize 3-methyl-3-propylglutarimide as a reference compound occupying the intermediate surface activity zone between aqueous bulk phase (stimulant) and air–solution interface (depressant) populations [3]. Its characterized intermediate surface activity, coupled with its dual in vivo pharmacology, makes it a valuable comparator for testing whether novel dual-action compounds conform to the established surface activity–CNS effect correlation [3].

Quote Request

Request a Quote for Glutarimide, 3-methyl-3-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.